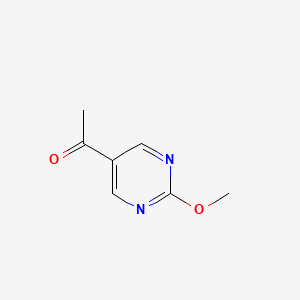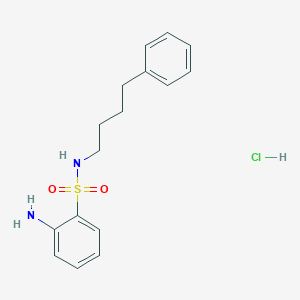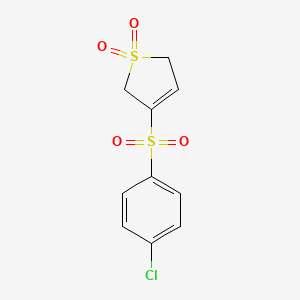![molecular formula C26H26N4O3S B2508441 4-(azepane-1-sulfonyl)-N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]benzamide CAS No. 397289-72-4](/img/structure/B2508441.png)
4-(azepane-1-sulfonyl)-N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(azepane-1-sulfonyl)-N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]benzamide is a complex organic compound that features a benzamide core with azepane-1-sulfonyl and 1H-1,3-benzodiazol-2-yl substituents
作用機序
Target of Action
The primary target of TCMDC-125712 is the essential malarial kinase PfCLK3 . This kinase is crucial for the survival of the blood stage of Plasmodium falciparum, the most deadly malaria parasite .
Mode of Action
TCMDC-125712 acts as a reversible inhibitor of PfCLK3 . It binds to an allosteric cysteine residue (Cys368) that is poorly conserved in the human kinome . This selective binding improves the selectivity of the compound, reducing potential off-target effects on human kinases .
Biochemical Pathways
PfCLK3 is part of the cyclin-dependent like protein kinase family (PfCLK1-4) in Plasmodium falciparum . These kinases are crucial mediators of multiple phosphorylation events on splicing factors necessary for the correct assembly and catalytic activity of spliceosomes . By inhibiting PfCLK3, TCMDC-125712 disrupts the normal functioning of these biochemical pathways, leading to parasiticidal activity .
Pharmacokinetics
The compound’s potency and selectivity for pfclk3, as well as its reversible inhibition, suggest it may have favorable adme (absorption, distribution, metabolism, and excretion) properties .
Result of Action
The inhibition of PfCLK3 by TCMDC-125712 leads to the death of Plasmodium falciparum parasites . The compound displays low nanomolar potency and covalent inhibition in both recombinant protein and P. falciparum killing assays . Its efficacy in parasites is maintained even when the compound is washed out 6 hours after exposure .
Action Environment
The compound’s stability and efficacy under experimental conditions suggest it may be robust against various environmental factors .
生化学分析
Biochemical Properties
The biochemical properties of TCMDC-125712 are largely defined by its interactions with various biomolecules. It has been found to interact with enzymes such as Prolyl-tRNA synthetase . The nature of these interactions is complex and may involve binding to the active site of the enzyme, leading to changes in enzyme activity .
Cellular Effects
TCMDC-125712 has been shown to have significant effects on various types of cells. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of TCMDC-125712 involves its interactions with biomolecules at the molecular level. It has been suggested that TCMDC-125712 may exert its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(azepane-1-sulfonyl)-N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]benzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the azepane-1-sulfonyl chloride, which is then reacted with 4-aminobenzamide to form the intermediate product. This intermediate is further reacted with 4-(1H-1,3-benzodiazol-2-yl)phenylamine under suitable conditions to yield the final compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
化学反応の分析
Types of Reactions
4-(azepane-1-sulfonyl)-N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The benzamide and benzodiazole rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides.
科学的研究の応用
4-(azepane-1-sulfonyl)-N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
類似化合物との比較
Similar Compounds
Telmisartan: A compound with a similar benzodiazole structure, used as an antihypertensive agent.
4-(azepane-1-sulfonyl)benzoic acid: Shares the azepane-1-sulfonyl group but lacks the benzamide and benzodiazole moieties.
Uniqueness
4-(azepane-1-sulfonyl)-N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]benzamide is unique due to its combination of functional groups, which confer specific chemical and biological properties
特性
IUPAC Name |
4-(azepan-1-ylsulfonyl)-N-[4-(1H-benzimidazol-2-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N4O3S/c31-26(20-11-15-22(16-12-20)34(32,33)30-17-5-1-2-6-18-30)27-21-13-9-19(10-14-21)25-28-23-7-3-4-8-24(23)29-25/h3-4,7-16H,1-2,5-6,17-18H2,(H,27,31)(H,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVAHCAHNMSKEHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)C4=NC5=CC=CC=C5N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-(3-hydroxyphenyl)-1-methyl-5,6-dihydropyrimido[4,5-d]pyrimidine-2,4,7(1H,3H,8H)-trione](/img/structure/B2508359.png)




![1-(4-fluorophenyl)-N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]cyclopropane-1-carboxamide](/img/structure/B2508370.png)
![2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chlorophenyl)acetamide](/img/structure/B2508371.png)
![2-(3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}azetidin-1-yl)quinoxaline](/img/structure/B2508373.png)


![5-(2-bromobenzoyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one](/img/structure/B2508376.png)
![8-(4-ethylphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/new.no-structure.jpg)

![N-(4-acetylphenyl)-2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2508381.png)
